molecular formula C11H20O B1630823 4-Pentylcyclohexanone CAS No. 61203-83-6

4-Pentylcyclohexanone

Cat. No.: B1630823
CAS No.: 61203-83-6
M. Wt: 168.28 g/mol
InChI Key: UKLNPJDLSPMJMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Another method involves the hydrogenation of 4-pentylphenol using a palladium catalyst under hydrogen gas .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-pentylphenol. This method is preferred due to its high yield and efficiency. The reaction is conducted in a high-pressure reactor with a palladium catalyst and hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane fluidity and enzyme activity .

Comparison with Similar Compounds

  • 4-Methylcyclohexanone
  • 2-Methylcyclohexanone
  • 4-Phenylcyclohexanone
  • Cyclohexanone

Comparison: 4-Pentylcyclohexanone is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its analogs. For instance, 4-Methylcyclohexanone has a shorter alkyl chain, resulting in different reactivity and solubility characteristics .

Properties

IUPAC Name

4-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLNPJDLSPMJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340612
Record name 4-Pentylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-83-6
Record name 4-Pentylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-83-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentylcyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentylcyclohexanone
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Record name 4-Pentylcyclohexanon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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